Mebeverine acid-d5 (hydrochloride)
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Overview
Description
Mebeverine acid-d5 (hydrochloride) is a deuterated form of mebeverine acid, which is a metabolite of mebeverine. Mebeverine is a musculotropic antispasmodic agent primarily used for the symptomatic treatment of irritable bowel syndrome and other gastrointestinal disorders. The deuterated form, mebeverine acid-d5, is often used in scientific research to study the pharmacokinetics and metabolism of mebeverine due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mebeverine acid-d5 (hydrochloride) involves the incorporation of deuterium atoms into the mebeverine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The general synthetic route involves the following steps:
Deuteration of Ethylamine: Ethylamine is deuterated using deuterium gas or deuterated solvents to produce ethyl-d5-amine.
Condensation Reaction: The deuterated ethylamine is then reacted with 4-methoxyphenylpropan-2-one to form the corresponding deuterated amine intermediate.
Esterification: The deuterated amine intermediate is esterified with 3,4-dimethoxybenzoic acid to produce mebeverine acid-d5.
Hydrochloride Formation: The final step involves the conversion of mebeverine acid-d5 to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of mebeverine acid-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated reagents and solvents used in the synthesis are often produced in-house or sourced from specialized suppliers.
Chemical Reactions Analysis
Types of Reactions
Mebeverine acid-d5 (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: The ester bond in mebeverine acid-d5 can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Oxidation: The methoxy groups in the molecule can undergo oxidation to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3,4-dimethoxybenzoic acid and deuterated alcohol.
Oxidation: Hydroxylated derivatives of mebeverine acid-d5.
Reduction: Reduced alcohol derivatives of mebeverine acid-d5.
Scientific Research Applications
Mebeverine acid-d5 (hydrochloride) is widely used in scientific research for various applications:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of mebeverine in the body.
Metabolic Studies: It helps in understanding the metabolic pathways and identifying the metabolites of mebeverine.
Analytical Chemistry: Used as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of mebeverine and its metabolites.
Drug Development: Assists in the development of new formulations and delivery systems for mebeverine.
Mechanism of Action
Mebeverine acid-d5 (hydrochloride) exerts its effects by targeting the smooth muscles of the gastrointestinal tract. It works by blocking fast sodium channels and slow calcium channels on the membrane of myocytes, which slows down the depolarization of the membrane and prevents muscle contraction. This action helps to relieve spasms and pain associated with irritable bowel syndrome and other gastrointestinal disorders.
Comparison with Similar Compounds
Mebeverine acid-d5 (hydrochloride) is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Mebeverine Hydrochloride: The non-deuterated form used for the treatment of irritable bowel syndrome.
Desmethyl Mebeverine Acid: A metabolite of mebeverine with similar pharmacological properties.
Veratric Acid: Another metabolite of mebeverine formed through hydrolysis.
The deuterated form, mebeverine acid-d5, offers enhanced stability and allows for more precise analytical measurements compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C16H26ClNO3 |
---|---|
Molecular Weight |
320.86 g/mol |
IUPAC Name |
4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14;/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19);1H/i1D3,4D2; |
InChI Key |
BOOAOGZTKZVSNS-UHBAQTEVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC.Cl |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
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